molecular formula C22H17NS B14287536 4,5-Diphenyl-2-(p-tolyl)thiazole

4,5-Diphenyl-2-(p-tolyl)thiazole

Cat. No.: B14287536
M. Wt: 327.4 g/mol
InChI Key: MOBKMDAFZPUHMW-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-(p-tolyl)thiazole: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The compound features a thiazole ring substituted with two phenyl groups at positions 4 and 5, and a p-tolyl group at position 2. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-(p-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiohydrazonate, which undergoes cyclization to yield the thiazole ring .

Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like ethanol and catalysts such as triethylamine are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-(p-tolyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4,5-Diphenyl-2-(p-tolyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-(p-tolyl)thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

  • 4-Phenyl-2-(p-tolyl)thiazole
  • 2,4-Disubstituted arylthiazoles
  • Thiazolo[4,5-d]thiazoles

Comparison: 4,5-Diphenyl-2-(p-tolyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17NS

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C22H17NS/c1-16-12-14-19(15-13-16)22-23-20(17-8-4-2-5-9-17)21(24-22)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

MOBKMDAFZPUHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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